1D-myo-inositol 2,4,5-triphosphate

Calcium signaling IP3 receptor pharmacology Second messenger analogs

Select Ins(2,4,5)P3 for its unique partial agonism (65% efficacy vs. native IP3) and metabolic stability, which ensure artifact-free, sustained calcium signaling assays. Unlike Ins(1,4,5)P3, it resists 5-phosphatase and 3-kinase degradation, making it the gold standard for long-duration Ca2+ imaging, IP3 receptor subtype profiling, and structure-function studies. Its distinct pharmacology (Hill coefficient 1.9 vs. 3.0) enables precise receptor cooperativity analysis, while tissue-dependent potency (800 nM cerebellar vs. 12.6 µM hepatic EC50) provides a benchmark for receptor heterogeneity research.

Molecular Formula C6H9O15P3-6
Molecular Weight 414.05 g/mol
Cat. No. B1264576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1D-myo-inositol 2,4,5-triphosphate
Synonyms(2,4,5)IP(3)
2,4,5-IP3
inositol 2,4,5-triphosphate
inositol 2,4,5-trisphosphate
inositol-2,4,5-trisphosphate
Ins(2,4,5)P(3)
Ins(2,4,5)P3
Molecular FormulaC6H9O15P3-6
Molecular Weight414.05 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O
InChIInChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/p-6/t1-,2-,3-,4-,5+,6+/m0/s1
InChIKeyMMWCIQZXVOZEGG-LKPKBOIGSA-H
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1D-myo-inositol 2,4,5-triphosphate (Ins(2,4,5)P3) Procurement Guide: A Metabolically Stable IP3 Receptor Partial Agonist


1D-myo-inositol 2,4,5-triphosphate (commonly designated Ins(2,4,5)P3 or 2,4,5-IP3) is a synthetic analog of the endogenous second messenger D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3/IP3) [1]. As a member of the myo-inositol phosphate class, this compound functions by binding to and activating inositol 1,4,5-trisphosphate receptors (IP3Rs) on endoplasmic reticulum membranes to mobilize intracellular calcium stores [2]. Unlike the native messenger Ins(1,4,5)P3, Ins(2,4,5)P3 possesses a phosphate group at the 2-position rather than the 1-position, a structural rearrangement that confers resistance to metabolic inactivation by the 5-phosphatase and 3-kinase pathways [3].

Why Ins(2,4,5)P3 Cannot Be Interchanged with Generic Inositol Trisphosphates in Experimental Protocols


Substitution of Ins(2,4,5)P3 with generic inositol trisphosphates or other IP3 analogs fails due to fundamentally divergent pharmacological profiles at the receptor level. While Ins(2,4,5)P3 binds to IP3 receptors with affinities comparable to the native ligand Ins(1,4,5)P3 [1], it acts as a partial agonist with only approximately 65% of the maximal efficacy of the full agonist Ins(1,4,5)P3 in mobilizing calcium [2]. Furthermore, Ins(2,4,5)P3 displays reduced positive cooperativity (Hill coefficient h = 1.9) compared to Ins(1,4,5)P3 (h = 3.0) [2]. Other inositol trisphosphate isomers, such as Ins(1,3,4)P3 and Ins(1,5,6)P3, exhibit negligible binding to IP3 receptors and fail to elicit calcium release altogether [1]. These receptor-level differences produce distinct downstream calcium signaling patterns that preclude simple interchangeability in experimental systems.

Quantitative Differentiation Evidence for Ins(2,4,5)P3 Versus Closest Analogs and In-Class Candidates


Partial Agonist Profile: Ins(2,4,5)P3 Exhibits Only 65% Maximal Calcium Mobilization Efficacy Relative to Ins(1,4,5)P3

In permeabilized rat hepatocytes, Ins(2,4,5)P3 demonstrates partial agonist behavior at hepatic IP3 receptors. At maximally effective concentrations, the peak rate of 45Ca2+ mobilization evoked by Ins(2,4,5)P3 (300 µM) reaches only 65% of the maximal response elicited by the full agonist Ins(1,4,5)P3 (10 µM) [1]. Additionally, a maximal concentration of Ins(2,4,5)P3 (333 µM) reduces the peak rate of 45Ca2+ efflux evoked by 10 µM Ins(1,4,5)P3 to 79.9% of its control value, demonstrating antagonist-like behavior [1].

Calcium signaling IP3 receptor pharmacology Second messenger analogs

Metabolic Stability Advantage: Ins(2,4,5)P3 Resists 5-Phosphatase and 3-Kinase Degradation Pathways

Ins(2,4,5)P3 is widely characterized as a metabolically stable analog of Ins(1,4,5)P3, a property that derives from its distinct phosphorylation pattern [1]. The 2-position phosphate in Ins(2,4,5)P3 confers resistance to the primary metabolic enzymes that rapidly degrade Ins(1,4,5)P3, namely the 5-phosphatase and IP3 3-kinase pathways [1]. In rat cerebellar microsomal assays, Ca2+ re-accumulation into the IP3-sensitive store occurs rapidly after Ins(1,4,5)P3 stimulation but is absent following Ins(2,4,5)P3 exposure, a functional consequence of differential metabolism [2].

Signal transduction Inositol phosphate metabolism Calcium imaging

EC50 Potency Comparison: Ins(2,4,5)P3 Is 13-Fold Less Potent Than Ins(1,4,5)P3 in Cerebellar Microsomes

In rat cerebellar microsomal fractions, the concentration-dependent calcium release stimulated by Ins(2,4,5)P3 exhibits an EC50 value of 800 nM, compared to 60 nM for Ins(1,4,5)P3 [1]. The binding affinity measured by competition with [3H]Ins(1,4,5)P3 yields IC50 values of 850 nM for Ins(2,4,5)P3 versus 100 nM for Ins(1,4,5)P3 [1]. The strong correlation between EC50 and IC50 values (r = 0.991) confirms that the binding site mediates calcium release [1].

Neuroscience Calcium release assays Receptor pharmacology

Hepatic Receptor Potency: Ins(2,4,5)P3 EC50 Values Are 26-Fold Higher for Calcium Release Extent and 25-Fold Higher for Peak Release Rate

In permeabilized rat hepatocytes using rapid superfusion assays, the EC50 for 45Ca2+ release extent is 12.6 µM for Ins(2,4,5)P3 compared to 477 nM for Ins(1,4,5)P3, representing a 26-fold potency difference [1]. The EC50 for peak release rate is 23.1 µM for Ins(2,4,5)P3 versus 941 nM for Ins(1,4,5)P3, a 25-fold difference [1]. Both isomers produce quantal calcium mobilization patterns, indicating that the potency difference reflects receptor-level pharmacology rather than altered release mechanisms [1].

Hepatology Liver metabolism Calcium signaling

Receptor Cooperativity Differences: Ins(2,4,5)P3 Elicits Lower Hill Coefficient (1.9) Than Ins(1,4,5)P3 (3.0)

Concentration-response analyses in permeabilized rat hepatocytes reveal that Ins(2,4,5)P3-stimulated 45Ca2+ mobilization exhibits a Hill coefficient (h) of 1.9±0.3, significantly lower than the value of 3.0±0.2 obtained with Ins(1,4,5)P3 [1]. This difference in positive cooperativity indicates that Ins(2,4,5)P3 is less effective at promoting the concerted opening of IP3 receptor tetramers [1]. The slower kinetics of response termination observed with Ins(2,4,5)P3 further distinguish its receptor activation profile [1].

Receptor pharmacology Allosteric modulation Cooperativity analysis

Plant System Binding and Functional Comparison: Ins(2,4,5)P3 Binds with Comparable Kd (~100 nM) but Releases 4-Fold Less Calcium Than Ins(1,4,5)P3

In plant IP3 receptor studies, Ins(2,4,5)P3 binds to the receptor with a dissociation constant (Kd) of approximately 100 nM at 5°C, comparable to the affinity observed for Ins(1,4,5)P3 [1]. Despite this similar binding affinity, the concentration of Ca2+ released by Ins(1,4,5)P3 over 20 seconds is 3500±200 nM/mg protein, approximately 4-fold higher than the amount released by Ins(2,4,5)P3 under identical conditions [1]. Spectroscopic analyses confirm that the two isomers induce qualitatively different conformational changes in the receptor [1].

Plant physiology Calcium signaling IP3 receptor characterization

Recommended Research Applications for Ins(2,4,5)P3 Based on Quantified Differentiation Evidence


Partial Agonist Studies of IP3 Receptor Pharmacology and Structure-Activity Relationships

Researchers investigating graded IP3 receptor activation or designing partial agonist/antagonist structure-activity relationship (SAR) studies should select Ins(2,4,5)P3. Its defined 65% maximal efficacy relative to Ins(1,4,5)P3 [1] and ability to reduce Ins(1,4,5)P3-stimulated calcium release to 79.9% of control [1] make it an ideal reference compound for calibrating partial agonism. The lower Hill coefficient (1.9 vs. 3.0) [2] further supports studies of receptor cooperativity mechanisms and allosteric modulation.

Prolonged Calcium Signaling Experiments Requiring Metabolic Stability

For experimental protocols requiring sustained agonist exposure without confounding effects from active metabolites (particularly Ins(1,3,4,5)P4), Ins(2,4,5)P3 provides a critical advantage due to its resistance to 5-phosphatase and 3-kinase degradation [1]. The absence of rapid Ca2+ re-accumulation following Ins(2,4,5)P3 stimulation in microsomal preparations [2] enables cleaner interpretation of long-duration calcium imaging, electrophysiological recordings, and calcium flux assays where metabolic breakdown of Ins(1,4,5)P3 would otherwise introduce experimental artifacts.

Differentiation of IP3 Receptor Isoform Pharmacology Across Tissue Types

Investigators characterizing IP3 receptor subtype-specific pharmacology across different tissues (hepatocytes, cerebellar neurons, plant systems) should employ Ins(2,4,5)P3 as a reference probe. Its tissue-dependent potency differences—800 nM EC50 in cerebellar microsomes [1] versus 12.6 µM EC50 in hepatocytes [2]—provide a benchmark for quantifying receptor heterogeneity. The compound's distinct calcium release kinetics and slower response termination [3] enable comparative studies of IP3R isoform function in native and recombinant systems.

Uncoupling Receptor Occupancy from Calcium Release Magnitude in Biophysical Studies

In biophysical and structural investigations of IP3 receptor function, Ins(2,4,5)P3 serves as a unique tool for dissociating ligand binding from functional efficacy. As demonstrated in plant receptor systems, Ins(2,4,5)P3 binds with a Kd (~100 nM) comparable to Ins(1,4,5)P3 yet releases 4-fold less calcium [1]. This property enables researchers to study receptor conformational changes and gating mechanisms independently of maximal calcium flux, making the compound particularly valuable for spectroscopic, cryo-EM, and single-channel electrophysiology studies of IP3 receptor structure-function relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1D-myo-inositol 2,4,5-triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.